N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-8-10-15(11-9-13)21-12-16(19-20-21)17(22)18-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMCIPJDLBJDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Its structure includes a triazole ring, which is known for conferring various biological activities to compounds.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, with IC50 values suggesting moderate potency against human colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a study assessing the antibacterial activity of various triazole derivatives, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through its effect on cytokine production. In vitro studies revealed that it significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies
A notable study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. Among these, this compound was highlighted for its promising activity against multiple cancer cell lines with an emphasis on its structure-activity relationship (SAR) that suggests modifications could enhance its efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also shown promising results against a range of microbial pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of cellular processes in microorganisms, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Animal model studies have indicated that it can reduce inflammation markers, which positions it as a potential treatment for inflammatory diseases .
Agricultural Science
Pesticide Development
The unique chemical structure of this compound allows it to be explored as a novel pesticide. Research has shown that triazole compounds can act as fungicides and herbicides. Preliminary studies suggest that this compound can effectively inhibit the growth of certain plant pathogens, offering a potential new tool for crop protection .
Material Science
Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound can be utilized as a monomer or additive in the synthesis of advanced materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are best contextualized by comparing it to analogs with variations in the aryl or carboxamide substituents. Below is a detailed analysis supported by data from diverse studies.
Structural and Substituent Variations
The following table summarizes key analogs and their substituents:
Physicochemical Properties
- Lipophilicity : The cycloheptyl substituent increases logP compared to analogs with phenyl or alkyl groups. For instance, N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a calculated logP of ~3.5, whereas the cycloheptyl analog may exceed 4.0, impacting bioavailability and blood-brain barrier penetration .
- Synthetic Accessibility : The title compound can be synthesized via a two-step process: (1) copper-catalyzed azide-alkyne cycloaddition to form the triazole core, and (2) coupling of the carboxylic acid with cycloheptylamine using thionyl chloride or carbodiimide activators, similar to methods described for N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives .
Crystallographic and Spectroscopic Data
- Crystal Structures: Analogous compounds (e.g., ZIPSEY, LELHOB) crystallize in monoclinic or triclinic systems with intermolecular hydrogen bonds stabilizing the carboxamide group . The cycloheptyl group may introduce conformational flexibility, complicating crystallization.
- Spectroscopic Confirmation : NMR (1H and 13C) and HRMS data for related compounds confirm structural integrity. For example, N-(tert-butyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide showed distinct 13C NMR peaks at δ 17.35 (CH3) and 168.5 ppm (C=O) .
Preparation Methods
Solvent Systems
Catalyst Loading
Temperature Profiles
-
Cycloaddition : 60°C balances reaction rate and regioselectivity; temperatures >80°C degrade the azide.
-
Amidation : 0°C→25°C prevents racemization and ensures high coupling efficiency.
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Mitigation Strategies
Steric Hindrance from Cycloheptyl Group
Q & A
Q. What are the standard synthetic routes for N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the carboxamide and cycloheptyl groups. For example:
- Step 1 : CuAAC reaction between an azide (e.g., 4-methylphenyl azide) and a terminal alkyne (e.g., propargylamide derivatives) under conditions optimized with Cu(I) iodide .
- Step 2 : Substitution or coupling reactions to introduce the cycloheptyl group, often using carbodiimide coupling agents like EDC/HOBt .
- Purification : Column chromatography and recrystallization in solvents such as DCM/hexane mixtures .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- NMR spectroscopy : , , and 2D experiments (e.g., HSQC, HMBC) to confirm regioselectivity of the triazole ring and substituent positions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What solvent systems and reaction conditions optimize yield and purity?
- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in CuAAC steps, while dichloromethane (DCM) is preferred for coupling reactions .
- Temperature : 60–80°C for cycloaddition, room temperature for amide bond formation .
- Catalysts : Cu(I) iodide (0.1–1.0 eq.) for regioselective triazole formation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or cycloheptyl groups) affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Cycloheptyl vs. smaller cycloalkyl groups : Larger rings increase steric bulk, potentially reducing off-target interactions but lowering solubility .
- Triazole ring substitution : Electron-withdrawing groups (e.g., halogens) at the 1-position modulate electronic density, altering binding affinity to targets like kinases .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
- Target specificity : Perform competitive binding assays with known inhibitors to validate selectivity .
Q. How can computational methods guide the optimization of this compound?
- Docking studies : Predict binding modes to targets (e.g., EGFR kinase) using software like AutoDock Vina .
- ADMET profiling : Calculate logP, polar surface area, and metabolic stability with tools like SwissADME .
- Molecular dynamics : Simulate conformational flexibility of the cycloheptyl group to assess entropic penalties .
Q. What crystallographic data support intermolecular interactions critical for stability?
Single-crystal X-ray diffraction reveals:
- Hydrogen bonds : Between the carboxamide NH and triazole N2/N3 atoms (distance: 2.68–3.49 Å) .
- π-π stacking : Between the 4-methylphenyl and adjacent aromatic systems (offset: 3.8–4.2 Å) .
- Van der Waals contacts : Cycloheptyl group interactions with hydrophobic protein pockets .
Methodological Considerations Table
| Parameter | Optimal Conditions | Key References |
|---|---|---|
| CuAAC Reaction Time | 12–24 hours at 60°C | |
| Amide Coupling Agent | EDC/HOBt in DCM, 0°C to RT | |
| Purification Yield | 65–85% after column chromatography | |
| IC50 Variability Range | 0.5–10 µM (kinase inhibition assays) |
Key Challenges and Solutions
- Low Solubility : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .
- Regioselectivity in Triazole Formation : Employ Cu(I) catalysts with ligand additives (e.g., TBTA) to favor 1,4-disubstituted triazoles .
- Stereochemical Complexity : Conduct dynamic NMR or NOESY to resolve cycloheptyl conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
